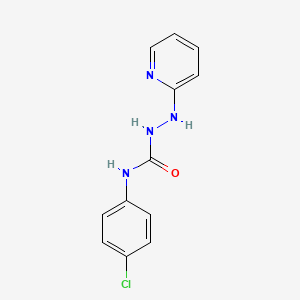
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide (CPTH) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer therapy. CPTH has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in regulating gene expression.
作用機序
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide inhibits the activity of HATs, which are enzymes that add acetyl groups to histones, a process that regulates gene expression. By inhibiting HAT activity, this compound alters the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
実験室実験の利点と制限
One of the advantages of using N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide in lab experiments is its specificity towards HATs, which makes it a valuable tool for studying the role of HATs in gene expression. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and lead to false results.
将来の方向性
Future research on N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide could focus on identifying its potential as a therapeutic agent for specific types of cancer. Additionally, research could focus on developing more potent and selective inhibitors of HATs, which could have fewer side effects and be more effective in treating cancer. Furthermore, research could investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
合成法
The synthesis of N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to yield 4-chlorobenzohydrazide. The 4-chlorobenzohydrazide is then reacted with 2-pyridinecarboxaldehyde to yield this compound. The purity of this compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(pyridin-2-ylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-9-4-6-10(7-5-9)15-12(18)17-16-11-3-1-2-8-14-11/h1-8H,(H,14,16)(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCINNDIQSTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)
![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)
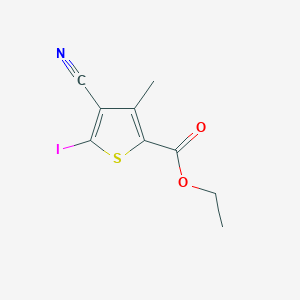

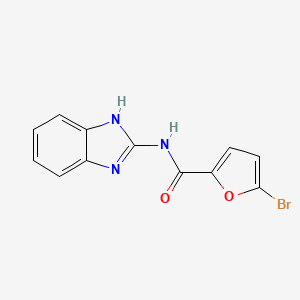
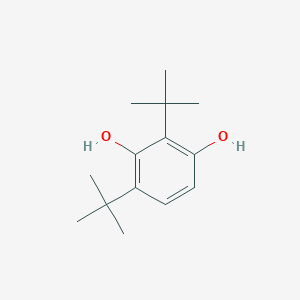
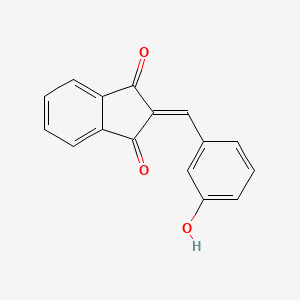
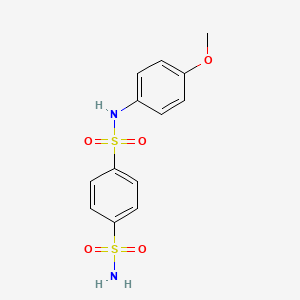
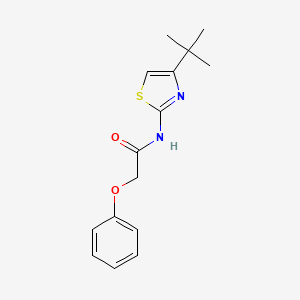
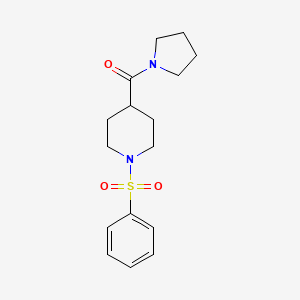
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
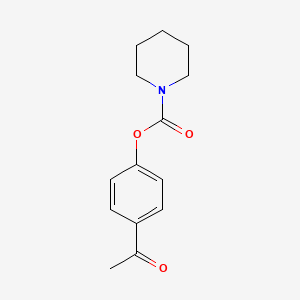

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)